4-(pyridin-2-yl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]piperazin-1-amine
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Overview
Description
N-[4-(2-pyridinyl)-1-piperazinyl]-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring linked to a pyridine moiety and a trimethoxyphenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-pyridinyl)-1-piperazinyl]-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]amine typically involves the condensation of 4-(2-pyridinyl)-1-piperazine with 3,4,5-trimethoxybenzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-pyridinyl)-1-piperazinyl]-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[4-(2-pyridinyl)-1-piperazinyl]-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antitumor and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2-pyridinyl)-1-piperazinyl]-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s structure allows it to bind to active sites of target proteins, leading to alterations in their activity and subsequent physiological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar pyridine moiety and have shown various biological activities, including antiproliferative and antimicrobial effects.
Pyridazinone derivatives: Known for their broad spectrum of pharmacological activities, including anti-inflammatory and anticancer properties.
Uniqueness
N-[4-(2-pyridinyl)-1-piperazinyl]-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]amine is unique due to its combination of a piperazine ring, pyridine moiety, and trimethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H24N4O3 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
(E)-N-(4-pyridin-2-ylpiperazin-1-yl)-1-(3,4,5-trimethoxyphenyl)methanimine |
InChI |
InChI=1S/C19H24N4O3/c1-24-16-12-15(13-17(25-2)19(16)26-3)14-21-23-10-8-22(9-11-23)18-6-4-5-7-20-18/h4-7,12-14H,8-11H2,1-3H3/b21-14+ |
InChI Key |
JAQZXCXJZXIVNV-KGENOOAVSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/N2CCN(CC2)C3=CC=CC=N3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NN2CCN(CC2)C3=CC=CC=N3 |
Origin of Product |
United States |
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